

An In-depth Technical Guide to 1-Pyrrolidineethanol (CAS 2955-88-6)

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Compound of Interest

Compound Name: 1-Pyrrolidineethanol

Cat. No.: B123674

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidineethanol, with the CAS number 2955-88-6, is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyethyl group at the nitrogen atom. Also known by synonyms such as N-(2-Hydroxyethyl)pyrrolidine and Epolamine, this compound serves as a crucial building block in organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, makes it a versatile intermediate in the development of a wide array of more complex molecules, most notably in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, with a particular focus on its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Diclofenac Epolamine.

Physicochemical and Safety Data

The fundamental properties of **1-Pyrrolidineethanol** are summarized in the tables below, providing a clear reference for laboratory and industrial applications.

Table 1: Physicochemical Properties of 1-Pyrrolidineethanol

Property	Value	Source(s)
CAS Number	2955-88-6	[1] [2] [3]
Molecular Formula	C ₆ H ₁₃ NO	[1] [2]
Molecular Weight	115.17 g/mol	[2]
IUPAC Name	2-(pyrrolidin-1-yl)ethanol	[4]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	187-189 °C	[5]
Density	0.985 g/mL at 25 °C	[4]
Flash Point	56 °C (closed cup)	[2]
Solubility	Partly soluble in water; soluble in alcohol, ether, and benzene.	[6]
Refractive Index	1.4713	[4]

Table 2: Safety and Hazard Information for 1-Pyrrolidineethanol

Hazard Information	Details	Source(s)
GHS Pictogram	GHS02: Flammable	[4]
GHS Signal Word	Warning	[4]
Hazard Statements	H226: Flammable liquid and vapor	[4]
Precautionary Statements	P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501	[4]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep container tightly closed.	[2]
Incompatible Materials	Strong oxidizing agents	[7]
Hazardous Decomposition Products	Carbon oxides, Nitrogen oxides (NOx)	[7]

Synthesis and Reactivity

1-Pyrrolidineethanol is a valuable synthetic intermediate due to the reactivity of its nucleophilic pyrrolidine nitrogen and its primary hydroxyl group.[8] The lone pair of electrons on the nitrogen atom allows it to act as a base and a nucleophile, readily participating in reactions such as alkylations and acylations. The hydroxyl group can undergo esterification, etherification, and oxidation reactions.

Experimental Protocol: Synthesis of 1-Pyrrolidineethanol

The synthesis of **1-Pyrrolidineethanol** is most commonly achieved through the nucleophilic ring-opening of ethylene oxide by pyrrolidine. This reaction is a classic example of an

alkoxylation reaction. While a specific, detailed, and publicly available experimental protocol for this exact transformation is not readily found in the searched literature, a general and plausible procedure based on the known reactivity of secondary amines with epoxides is provided below. This protocol should be considered a general guideline and may require optimization for specific laboratory conditions.

Reaction Scheme:



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Caption: Synthesis of **1-Pyrrolidineethanol**.

Materials:

- Pyrrolidine
- Ethylene oxide
- A suitable solvent (e.g., methanol, ethanol, or water)
- An acidic or basic catalyst (optional, reaction can proceed without)
- Standard laboratory glassware for reactions under controlled temperature
- Distillation apparatus for purification

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with pyrrolidine and a suitable solvent. The flask is cooled in an ice bath to maintain a low temperature.
- **Addition of Ethylene Oxide:** Ethylene oxide, either as a gas or a cooled liquid, is added dropwise to the stirred solution of pyrrolidine. The addition rate should be carefully controlled

to manage the exothermic nature of the reaction and maintain the temperature below a specified limit (e.g., 10-20 °C).

- **Reaction:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up and Purification:** Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **1-Pyrrolidineethanol**.

Note: Ethylene oxide is a toxic and flammable gas. This procedure should only be carried out by trained personnel in a properly equipped laboratory with appropriate safety precautions.

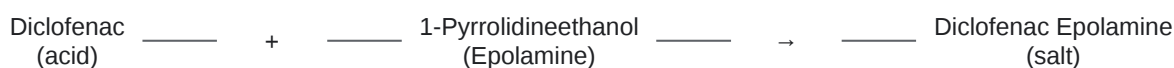
Applications in Drug Development

The primary application of **1-Pyrrolidineethanol** in the pharmaceutical industry is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its bifunctional nature allows for its incorporation into larger molecules to modify their physicochemical properties, such as solubility and bioavailability.

Synthesis of Diclofenac Epolamine

A prominent example of its application is in the synthesis of Diclofenac Epolamine, a salt of the widely used NSAID diclofenac. The epolamine salt form significantly enhances the water solubility and skin permeability of diclofenac, making it particularly suitable for topical formulations for the relief of pain and inflammation.[2][3]

The synthesis involves a simple acid-base reaction where the basic nitrogen of **1-Pyrrolidineethanol** (Epolamine) deprotonates the carboxylic acid group of diclofenac to form the corresponding salt.



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Caption: Formation of Diclofenac Epolamine.

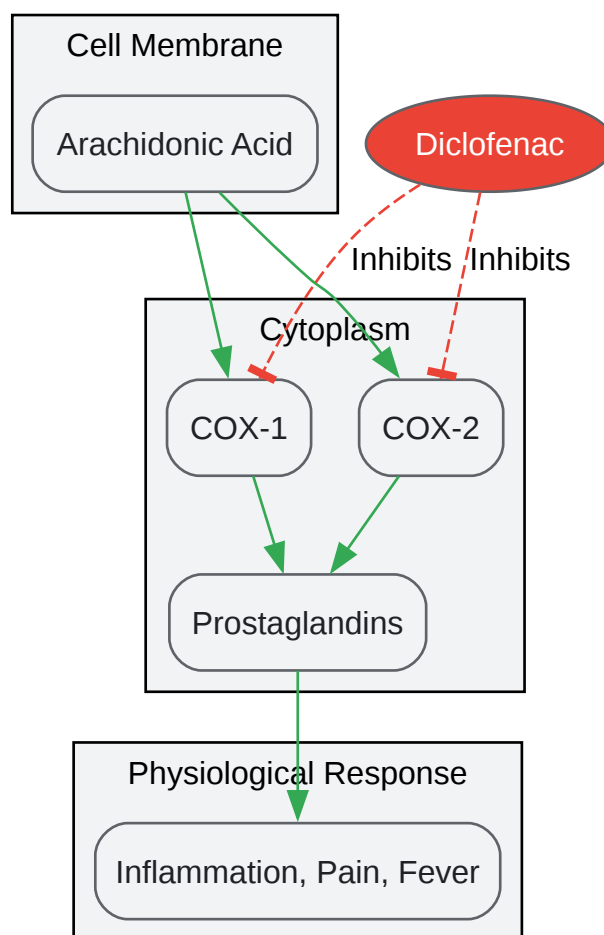
Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that **1-Pyrrolidineethanol** itself has significant intrinsic biological activity or directly participates in specific signaling pathways. Its biological relevance is primarily as a precursor to pharmacologically active molecules. The biological activity of Diclofenac Epolamine, however, is well-characterized and stems from the diclofenac moiety.

Mechanism of Action of Diclofenac

Diclofenac is a potent inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, diclofenac reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

The signaling pathway affected by diclofenac is depicted in the following diagram:



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Caption: Diclofenac's inhibition of the COX pathway.

Conclusion

1-Pyrrolidineethanol (CAS 2955-88-6) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. While it does not appear to possess intrinsic biological activity, its utility as a building block for enhancing the properties of active pharmaceutical ingredients, such as in Diclofenac Epolamine, is well-established. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for researchers and professionals involved in drug development and organic synthesis. Future research may explore other potential applications of this compound, leveraging its unique structural features.

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